1,1,2-Triethoxyoctylsilicon

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

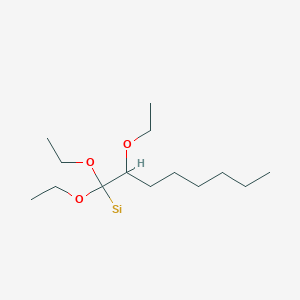

1,1,2-Triethoxyoctylsilicon, also known as Triethoxy(octyl)silane, is an organosilicon compound with the molecular formula C14H32O3Si. It is a clear, colorless liquid that is soluble in common non-polar organic solvents. This compound is widely used as a surface modifier to generate hydrophobicity on various substrates such as concrete, glass, inorganic pigments, and mineral fillers .

Métodos De Preparación

1,1,2-Triethoxyoctylsilicon can be synthesized through the reaction of 1-octene with triethoxysilane. The reaction is typically catalyzed by a transition metal catalyst such as platinum or rhodium. The reaction conditions involve heating the reactants to a temperature range of 80-100°C under an inert atmosphere .

Industrial production methods often involve the use of a fixed-bed reactor where ethanol and silicon react in the presence of copper chloride (CuCl) and metallic copper (Cu0) nanoparticles as catalysts. The reaction is carried out at temperatures ranging from 240-500°C, depending on the desired product .

Análisis De Reacciones Químicas

1,1,2-Triethoxyoctylsilicon undergoes various types of chemical reactions, including:

Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and ethanol.

Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes in the presence of a platinum catalyst, forming silicon-carbon bonds.

Common reagents used in these reactions include water, alcohols, and alkenes. The major products formed from these reactions are silanols, siloxanes, and organosilicon compounds .

Aplicaciones Científicas De Investigación

1,1,2-Triethoxyoctylsilicon has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1,1,2-Triethoxyoctylsilicon involves its ability to form self-assembled monolayers on surfaces, providing a hydrophobic coating with low surface energy. This is achieved through the hydrolysis and condensation of the ethoxy groups, leading to the formation of siloxane bonds that anchor the compound to the substrate .

Comparación Con Compuestos Similares

1,1,2-Triethoxyoctylsilicon is unique in its ability to form highly hydrophobic surfaces with a water contact angle in the range of 150-170°. Similar compounds include:

Trimethoxy(octyl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.

Hexadecyltrimethoxysilane: Contains a longer alkyl chain and methoxy groups.

Tetraethyl orthosilicate: Used as a precursor for silica formation but lacks the hydrophobic alkyl chain

These compounds differ in their reactivity, hydrophobicity, and applications, with this compound being particularly effective for creating hydrophobic surfaces .

Propiedades

Fórmula molecular |

C14H29O3Si |

|---|---|

Peso molecular |

273.46 g/mol |

InChI |

InChI=1S/C14H29O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4H3 |

Clave InChI |

BVKKHYUCABUHGP-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C(OCC)(OCC)[Si])OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)

![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)

![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)